Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-
CAS No.: 651731-58-7
Cat. No.: VC16809143
Molecular Formula: C8H8Cl3N2O2P
Molecular Weight: 301.5 g/mol
* For research use only. Not for human or veterinary use.
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- - 651731-58-7](/images/structure/VC16809143.png)
Specification
CAS No. | 651731-58-7 |
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Molecular Formula | C8H8Cl3N2O2P |
Molecular Weight | 301.5 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea |
Standard InChI | InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15) |
Standard InChI Key | ANZUOAYERLKYFH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central phosphorus atom bonded to two chlorine atoms, an oxygen atom (as part of a phosphoryl group), and a nitrogen atom connected to a carbamoyl group. The carbamoyl group is further substituted with a 2-chlorophenylmethyl moiety, creating a sterically hindered environment that influences its reactivity . The systematic IUPAC name reflects this hierarchy: dichloro-[N-(2-chlorobenzyl)carbamoyl]phosphinic chloride.
Table 1: Fundamental Properties
Property | Value |
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CAS Registry Number | 651731-58-7 |
Molecular Formula | C₉H₈Cl₃N₂O₂P |
Molecular Weight | 337.49 g/mol |
Structural Features | Phosphoryl dichloride, carbamoyl, 2-chlorobenzyl |
Synthesis and Reactivity
Synthetic Routes
The compound is likely synthesized via a two-step protocol:
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Carbamoyl Chloride Formation: Reaction of 2-chlorobenzylamine with phosgene or a safer equivalent (e.g., triphosgene) yields N-(2-chlorobenzyl)carbamoyl chloride.
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Phosphorylation: Treatment with phosphorus oxychloride (POCl₃) introduces the dichlorophosphoryl group. The reaction is typically conducted under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl .
Reactivity Profile
The dichlorophosphoryl group is highly electrophilic, enabling nucleophilic substitutions at phosphorus. Common reactions include:
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Alcoholysis: Reaction with alcohols or phenols to form phosphoramidate esters.
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Aminolysis: Substitution with amines to produce phosphoramidate amides.
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Hydrolysis: Moisture-sensitive, yielding phosphoric acid derivatives .
The 2-chlorophenyl group enhances the compound’s lipophilicity, potentially improving membrane permeability in bioactive derivatives.
Research Gaps and Future Directions
Despite its synthetic utility, phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- remains undercharacterized. Critical research needs include:
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